molecular formula C11H7Cl3N2O B8439504 (2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol

(2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol

Cat. No.: B8439504
M. Wt: 289.5 g/mol
InChI Key: LORFZQHTNWCVNW-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C11H7Cl3N2O and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

(2-chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol

InChI

InChI=1S/C11H7Cl3N2O/c12-7-4-2-1-3-6(7)10(17)9-11(14)16-8(13)5-15-9/h1-5,10,17H

InChI Key

LORFZQHTNWCVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=NC=C(N=C2Cl)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −20° C. solution of n-butyllithium (2.5 M in hexane, Aldrich, 26.5 mmol) in dry tetrahydrofuran (200 mL) under argon was added 2,2,6,6-tetramethylpiperidine (Aldrich, 11.5 mL, 66.5 mmol, 1.22 eq). The resulting solution was warmed to 0° C. over 0.5 hour period. The solution was then cooled to −78° C., and a solution of 2,6-dichloropyrazine (Aldrich, 8.24 g, 55.3 mmol, 1.0 eq ) in tetrahydrofuran was slowly added via a syringe. After addition was complete, the resulting mixture was stirred at −78° C. for an additional 1 hour after which 2-chlorobenzaldehyde (Aldrich, 9.3 mL, 83 mmole, 1.5 eq) was added drop wise via a syringe. The reaction mixture was stirred for an additional 1 hour, quenched with hydrochloric acid (18 mL , 220 mmol, 4 eq)/ethanol (75 mL)/tetrahydrofuran (90 mL) mixture, and then warmed to room temperature. The reaction mixture was diluted with aqueous saturated sodium bicarbonate solution and extracted with ether. The organic layer was separated and washed with brine, dried over sodium sulfate, filtered, and concentrated to give a crude oil which was purified via chromatography using dichloromethane/hexanes (1:1) as the eluent to give (2-chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol (12.8 g, 44 mmol, 80% yield). Mass spec M+1=290.
Quantity
26.5 mmol
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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